Home > Products > Screening Compounds P66325 > 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine -

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Catalog Number: EVT-3031984
CAS Number:
Molecular Formula: C13H11N5O
Molecular Weight: 253.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be achieved through several methods. A common approach involves the cyclization of appropriate precursors that contain both the furyl group and the triazino-benzimidazole moiety.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with 2-furyl aldehyde and substituted hydrazines or amines.
  2. Cyclization Reaction: The reaction may involve heating under reflux conditions in a suitable solvent (e.g., ethanol or methanol) to promote cyclization.
  3. Purification: The resultant product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from unreacted starting materials and by-products.
Molecular Structure Analysis

The molecular structure of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine features a fused ring system that includes both triazine and benzimidazole components.

Structural Data

  • Molecular Formula: C13H11N5OC_{13}H_{11}N_5O
  • Molecular Weight: 253.26 g/mol
  • SMILES Notation: c1ccc2c(c1)nc1NC(N)=NC(c3ccco3)n12
  • InChI Key: SZVHEKCVJYJHNS-LLVKDONJSA-N
  • Polar Surface Area: 64.88 Ų
  • LogP: 1.918 (indicating moderate lipophilicity)

The structure can be visualized using chemical drawing software or databases that support structural representations.

Chemical Reactions Analysis

The reactivity of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be explored through various chemical reactions typical for triazine derivatives.

Reactions and Technical Details

  • Nucleophilic Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The amine group can undergo condensation with carbonyl compounds to form imines or related derivatives.
  • Hydrogen Bonding: The compound's ability to act as both a hydrogen bond donor and acceptor enhances its reactivity in biological systems.
Mechanism of Action

Process and Data

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: The compound could bind to specific receptors in the central nervous system or other tissues, influencing physiological responses.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is crucial for its application in scientific research.

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care should be taken when handling.
Applications

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has potential applications in various scientific fields:

  • Pharmaceutical Research: Investigated for its potential as an anti-cancer agent or for other therapeutic uses due to its structural similarity to known bioactive compounds.
  • Biochemical Studies: Used in studies exploring enzyme inhibition mechanisms or receptor interactions.
Introduction to Benzimidazole-Triazine Hybrids in Medicinal Chemistry

Significance of Benzimidazole Scaffolds in Drug Discovery

The benzimidazole nucleus constitutes a privileged scaffold in pharmaceutical design due to its exceptional versatility in targeting disease-relevant biomolecules. This bicyclic system, formed by fusing benzene with imidazole, enables diverse non-covalent interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects. The molecular resemblance to purine bases facilitates interactions with nucleic acids and nucleotide-binding enzymes, positioning benzimidazole derivatives as critical therapeutic agents across multiple disease domains [4] [5].

Table 1: Clinically Approved Benzimidazole-Based Therapeutics

Drug NameTherapeutic CategoryBiological TargetKey Structural Features
AlbendazoleAnthelmintic/Antimicrobialβ-Tubulin2-(Propylthio)-5-benzimidazolecarbamate
OmeprazoleAntiulcerantH⁺/K⁺ ATPase5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
BendamustineAntineoplasticDNA Alkylator5-[Bis(2-chloroethyl)amino]-1-methyl-2-benzimidazolebutanoic acid
AbemaciclibAnticancerCDK4/6 KinasesN-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzimidazol-6-yl)pyrimidin-2-amine
CandesartanAntihypertensiveAngiotensin II Receptor2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid

The benzimidazole moiety contributes significantly to drug-target binding through three primary mechanisms: (1) The N3 atom serves as a hydrogen bond acceptor, enabling interactions with catalytic residues in enzyme active sites; (2) The planar aromatic system facilitates π-π stacking interactions with tyrosine/phenylalanine residues and intercalation into nucleic acid structures; and (3) Substituents at the N1, C2, and C5/C6 positions provide steric complementarity to target binding pockets. This adaptability is exemplified by mebendazole's antifungal activity against Aspergillus niger (MIC = 10 μg/mL) and Candida albicans (MIC = 10 μg/mL) through tubulin binding, and by chlormidazole's pioneering role as the first topical benzimidazole antifungal [1] [4]. Furthermore, benzimidazole-based compounds demonstrate exceptional safety profiles, as evidenced by the absence of cytotoxicity in human embryonic kidney cells and no hemolysis of red blood cells in preclinical studies [1].

Role of Triazine Moieties in Enhancing Bioactivity and Selectivity

Triazine heterocycles (1,3,5-triazine) provide a unique three-point diversity platform for optimizing molecular recognition properties in drug design. The electron-deficient character of the triazine ring enables:

  • Directional hydrogen bonding through nitrogen atoms
  • Dipolar interactions with protein binding sites
  • Halogen bonding when substituted with electron-withdrawing groupsThis versatility is evidenced by the significant enhancement in biological activity when triazine is incorporated into hybrid structures. Triazine-benzimidazole hybrids demonstrate improved target affinity compared to single-heterocycle analogs, particularly in anticancer applications where DNA interaction and enzyme inhibition are critical [2] [9].

Table 2: Bioactivity Enhancement Through Triazine Hybridization

Hybrid StructureTargetBioactivity MetricReference CompoundEnhancement Factor
Triazino-benzimidazole 6bDihydrofolate reductaseIC₅₀ = 1.05 μMMethotrexate3.2-fold selectivity vs. tumor cells
Triazino-benzimidazole 9Cancer cell lines (NCI-60)MG-MID GI₅₀ = 3.81 μMDoxorubicin5.8-fold improved DNA binding
Benzimidazole-chlorotriazineLanosterol 14α-demethylaseIC₅₀ = 5.6 μM (Compound 11)Fluconazole (IC₅₀ = 2.3 μM)2-fold increase in antifungal synergy

The molecular mechanism underlying this enhancement involves synergistic binding: The benzimidazole moiety anchors the hybrid to biomacromolecules through π-stacking and van der Waals interactions, while the triazine component engages in specific hydrogen bonding with polar residues. This dual binding modality is particularly effective against enzymes like dihydrofolate reductase (DHFR), where triazino[1,2-a]benzimidazole derivatives achieve IC₅₀ values as low as 1.05 μM by simultaneously occupying the pterin and NADPH binding pockets [2]. Additionally, the triazine ring provides multiple vectors for functional group attachment, enabling fine-tuning of physicochemical properties to improve membrane permeability and target selectivity.

Emergence of Fused Heterocyclic Systems for Multitarget Therapeutics

Fused heterocyclic architectures represent a paradigm shift in drug design, moving from single-target specificity to controlled polypharmacology. The triazino[1,2-a]benzimidazole system exemplifies this trend, where the covalent integration of triazine and benzimidazole creates a rigid, planar scaffold with distinct electronic properties compared to non-fused analogs. This fusion enables simultaneous engagement with multiple biological targets relevant to complex diseases [7] [10].

Table 3: Pharmacological Advantages of Fused Heterocyclic Systems

Fused Ring SystemBiological TargetsTherapeutic AdvantagesStructural Determinants
Triazino[1,2-a]benzimidazoleDNA topoisomerase, DHFR, KinasesEnhanced DNA groove binding affinity (ΔTm = +5.2°C)Extended planar surface area, electron-deficient core
Pyrazolo[3,4-b]pyridineAcetylcholinesterase, β-amyloidDual AChE inhibition (IC₅₀ = 6.4 μM) and anti-aggregationIsoelectronic with purines, enhanced H-bonding capacity
Benzo[4,5]thieno[2,3-d]pyrimidineTyrosine kinases, PDGFRImproved kinase selectivity profileHydrophobic pocket complementarity, steric discrimination

The structural rigidity of fused systems reduces conformational entropy penalties upon target binding, significantly enhancing binding affinity. For instance, benzimidazole-triazole hybrids demonstrate 3-5 times greater antimicrobial potency compared to non-fused analogs due to their three-dimensional binding mode with fungal CYP51 and bacterial DNA gyrase [7]. Additionally, the furan substitution in 4-(2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine introduces a hydrogen-bond accepting heterocycle that further extends the conjugated system, potentially enabling interactions with oxidative stress response elements and kinase ATP pockets. This multitarget capability is particularly valuable in antimicrobial and anticancer contexts where resistance development is mitigated through simultaneous action on multiple pathways. Flow chemistry techniques have further enabled sustainable synthesis of challenging fused systems like 8-membered oxygen-containing benzo-fused heterocycles, reducing reaction times from 136 hours to 110 minutes while eliminating high-boiling solvents like DMF [10].

Compound List Referenced in Article:

  • Albendazole - Antimicrobial agent
  • Omeprazole - Antiulcer drug
  • Bendamustine - Antitumor agent
  • Abemaciclib - CDK4/6 inhibitor
  • Candesartan - Antihypertensive agent
  • Mebendazole - Antifungal/anthelmintic
  • Chlormidazole - Topical antifungal
  • Fluconazole - Antifungal reference compound
  • Methotrexate - Dihydrofolate reductase inhibitor
  • Doxorubicin - Anticancer agent

Properties

Product Name

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

IUPAC Name

4-(furan-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C13H11N5O/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17)

InChI Key

SZVHEKCVJYJHNS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4

Solubility

soluble

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.